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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-4-amine

Cat. No.: B105929 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazol-4-
amine

Introduction: The Significance of the Indazole
Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole

ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3]

Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities,

including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] The biological activity is

profoundly influenced by the substitution pattern on the indazole ring, particularly the position of

substituents and the regiochemistry of N-alkylation. Indazoles exist in two primary tautomeric

forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically

stable.[4][6]

2-Methyl-2H-indazol-4-amine (CAS No: 82013-51-2) is a key synthetic intermediate, valued

for its specific arrangement of a nucleophilic amino group and the N2-methylated indazole

core.[7][8][9] This precise architecture allows for further molecular elaboration, making it a

crucial building block for constructing more complex, biologically active molecules. This guide

provides a detailed exploration of a robust synthetic pathway to 2-Methyl-2H-indazol-4-amine,

followed by a comprehensive overview of the analytical techniques required for its

unambiguous characterization, designed for researchers and professionals in chemical

synthesis and drug development.
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Part 1: Synthesis and Mechanistic Rationale
The synthesis of 2-Methyl-2H-indazol-4-amine is a multi-step process that hinges on two

critical transformations: the regioselective N-methylation of the indazole ring and the reduction

of a nitro group to the target amine. The choice of starting material and the conditions for N-

alkylation are paramount to achieving the desired 2H-indazole isomer.

Retrosynthetic Strategy
A logical retrosynthetic approach identifies 4-nitro-1H-indazole as a strategic starting material.

The synthesis proceeds via two main steps:

N-Methylation: Introduction of a methyl group onto the indazole nitrogen. The primary

challenge is controlling the regioselectivity to favor methylation at the N2 position over the

N1 position.

Nitro Reduction: Conversion of the nitro group at the C4 position to an amine.

2-Methyl-2H-indazol-4-amine

2-Methyl-4-nitro-2H-indazole

Nitro Group Reduction (e.g., H₂, Pd/C)

4-Nitro-1H-indazole

Regioselective N2-Methylation (e.g., CH₃I, Base)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2-Methyl-2H-indazol-4-amine.

Synthetic Pathway and Causality
Step 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole
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The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted

products, presenting a significant purification challenge.[6] The regiochemical outcome is

dictated by a delicate interplay of steric hindrance, electronic effects, the nature of the base, the

solvent, and the alkylating agent.[1][10]

Causality of Reagent Choice: To selectively synthesize the N2-isomer, conditions must be

chosen to override the thermodynamic preference for the N1 product. While various

protocols exist, employing a strong, non-nucleophilic base like sodium hydride (NaH) in an

aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a

common strategy.[1] The indazole anion formed is then alkylated with an agent like methyl

iodide (CH₃I) or dimethyl sulfate. Studies have shown that for certain substituted indazoles,

specific conditions can drive high N2 selectivity.[10][11] The presence of an electron-

withdrawing nitro group at the C7 position, for example, has been shown to confer excellent

N2 regioselectivity (≥96%).[1][10] While our target has the nitro group at C4, the electronic

influence is still significant. A metal-free catalysis system using triflic acid (TfOH) with diazo

compounds has also been reported to afford N2-alkylated products with high regioselectivity.

[11]

Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to 2-Methyl-2H-indazol-4-amine

The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic

synthesis. Several methods are effective:

Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is

hydrogenated under a hydrogen atmosphere using a metal catalyst, typically palladium on

activated charcoal (Pd/C), in a solvent like methanol or ethanol.[12] This method avoids the

use of harsh metal-acid reagents and often results in high yields and purity.

Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), tin(II)

chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13]

This is a robust and cost-effective alternative, though the work-up can be more involved to

remove metal salts.

The overall synthetic workflow is depicted below.
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Caption: Experimental workflow for the synthesis of 2-Methyl-2H-indazol-4-amine.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the

suspension to 0 °C in an ice bath.

Deprotonation: Dissolve 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF and add it

dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an

additional 30 minutes after the addition is complete.

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture at 0

°C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours,

monitoring the progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0

°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Purification: The resulting crude product will be a mixture of N1 and N2 isomers. Purify this

mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate

gradient to isolate the desired 2-Methyl-4-nitro-2H-indazole isomer.

Step 2: Synthesis of 2-Methyl-2H-indazol-4-amine
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Preparation: To a hydrogenation flask, add the purified 2-Methyl-4-nitro-2H-indazole (1.0

equivalent) and palladium on carbon (10% Pd/C, ~5-10 mol%).

Reaction: Add methanol as the solvent and seal the flask. Purge the system with nitrogen,

then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the suspension

vigorously at room temperature.

Monitoring: Monitor the reaction progress by TLC until the starting material is completely

consumed (typically 2-4 hours).

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with

nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst,

washing the pad with methanol.

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target

compound, 2-Methyl-2H-indazol-4-amine, which can be further purified by recrystallization

if necessary.

Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of

spectroscopic and physical methods provides a self-validating system to confirm the identity of

the synthesized 2-Methyl-2H-indazol-4-amine.

Characterization Workflow

Synthesized Product:
2-Methyl-2H-indazol-4-amine

NMR Spectroscopy
(¹H, ¹³C)

Structural Elucidation

Mass Spectrometry
(MS)

Molecular Weight

Infrared Spectroscopy
(IR)

Functional Groups

Physical Properties
(Melting Point, Appearance)

Purity Check

Structure & Purity Confirmed
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Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Physical Data
The following table summarizes the expected characterization data for 2-Methyl-2H-indazol-4-
amine.

Technique Parameter Expected Observation

¹H NMR Chemical Shift (δ)

~7.0-7.5 ppm (m, 2H, Ar-H),

~6.5-6.8 ppm (d, 1H, Ar-H),

~4.5-5.5 ppm (br s, 2H, -NH₂),

~4.0 ppm (s, 3H, -NCH₃), ~8.0

ppm (s, 1H, C3-H of indazole)

¹³C NMR Chemical Shift (δ)

~150-155 ppm (Ar-C), ~140-

145 ppm (Ar-C-NH₂), ~120-

130 ppm (Ar-C), ~100-115

ppm (Ar-C), ~35-40 ppm (-

NCH₃)

Mass Spec. Molecular Ion
Expected [M+H]⁺ = 148.0869

m/z for C₈H₁₀N₃⁺[14]

IR Spec. Wavenumber (cm⁻¹)

3300-3500 (N-H stretch,

amine), 3000-3100 (Aromatic

C-H stretch), 2850-2950

(Aliphatic C-H stretch), 1600-

1650 (N-H bend), 1450-1600

(C=C aromatic stretch)

Physical Appearance
Expected to be a solid at room

temperature.

Physical CAS Number 82013-51-2[7][8][9]

Expert Insights on Characterization:
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¹H NMR: The singlet corresponding to the N-methyl group around 4.0 ppm is a key

diagnostic signal. The broad singlet for the amine protons (-NH₂) will be exchangeable with

D₂O. The proton at the C3 position of the indazole ring typically appears as a singlet

downfield, around 8.0 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the

elemental composition (C₈H₉N₃) by providing a highly accurate mass measurement.[14]

IR Spectroscopy: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is

characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-

H stretches. The absence of a strong peak around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the

complete reduction of the nitro group.

Conclusion
This guide outlines a reliable and well-precedented pathway for the synthesis of 2-Methyl-2H-
indazol-4-amine, a valuable intermediate for pharmaceutical research. The core challenges—

regioselective N-methylation and efficient nitro group reduction—can be overcome with careful

selection of reaction conditions. The provided protocol, grounded in established chemical

principles, offers a practical blueprint for laboratory synthesis. Furthermore, the comprehensive

characterization workflow ensures a self-validating process, enabling researchers to confirm

the structural integrity and purity of the final compound with a high degree of confidence. The

successful execution of this synthesis provides access to a versatile chemical building block,

paving the way for the discovery of novel indazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. research.ucc.ie [research.ucc.ie]

2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/15413170
https://www.benchchem.com/product/b105929?utm_src=pdf-body
https://www.benchchem.com/product/b105929?utm_src=pdf-body
https://www.benchchem.com/product/b105929?utm_src=pdf-custom-synthesis
https://research.ucc.ie/en/publications/regioselective-n-alkylation-of-the-1h-indazole-scaffold-ring-subs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pnrjournal.com [pnrjournal.com]

4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC
Advances (RSC Publishing) [pubs.rsc.org]

6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic
insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

7. 2abiotech.net [2abiotech.net]

8. 82013-51-2 | 2-METHYL-2H-INDAZOL-4-AMINE | Tetrahedron [thsci.com]

9. 2-Methyl-2H-indazol-4-amine - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]

10. researchgate.net [researchgate.net]

11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds -
Chemical Communications (RSC Publishing) [pubs.rsc.org]

12. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery
[whsysbio.net]

13. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

14. PubChemLite - 2-methyl-2h-indazol-4-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. ["2-Methyl-2H-indazol-4-amine" synthesis and
characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105929#2-methyl-2h-indazol-4-amine-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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